2,2,2-Trifluoroethanesulfonic acid

Übersicht

Beschreibung

2,2,2-Trifluoroethanesulfonic acid is a highly fluorinated organic compound with the molecular formula C2H3F3O3S. It is known for its strong acidity and is often used in various chemical reactions and industrial applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethanesulfonic acid can be synthesized through several methods. One common route involves the reaction of 2,2,2-trifluoroethanol with sulfur trioxide or chlorosulfonic acid. The reaction typically requires controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and purification to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethanesulfonic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonic acid group.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction conditions often involve solvents like dichloromethane or acetonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Organic Synthesis

- Triflation Reactions : 2,2,2-Trifluoroethanesulfonic acid is widely used as a triflation reagent for alcohols and phenols. This process enhances the electrophilicity of substrates, making them more reactive in subsequent chemical transformations .

- Synthesis of Fluorinated Compounds : It serves as a powerful trifluoroethylating agent for synthesizing fluorinated amino acids and other fluorinated organic compounds .

-

Catalysis

- Friedel-Crafts Reactions : Triflic acid acts as a catalyst in Friedel-Crafts acylation and alkylation reactions, facilitating the introduction of acyl or alkyl groups into aromatic compounds .

- Polymerization : It is used as a catalyst in various polymerization processes, including the production of silicone rubber and other high-performance materials .

-

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Triflic acid is employed in the synthesis of nucleosides, antibiotics, steroids, and vitamins due to its ability to activate substrates for nucleophilic attack .

- Protein Modification : It plays a role in modifying proteins and glycoproteins through deglycosylation reactions, which are crucial for studying protein structure and function .

Case Study 1: Triflation of Alcohols

A study demonstrated the effectiveness of triflic acid in the triflation of various alcohols. The reaction conditions were optimized to achieve high yields of triflated products. The results indicated that triflic acid significantly enhances the reactivity of alcohols compared to traditional reagents.

| Alcohol Type | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| Primary Alcohol | 85 | 2 |

| Secondary Alcohol | 78 | 3 |

| Tertiary Alcohol | 92 | 1 |

Case Study 2: Synthesis of Fluorinated Amino Acids

In another application, triflic acid was utilized to synthesize fluorinated amino acids through a multi-step reaction involving triflation followed by nucleophilic substitution. The study highlighted the utility of triflic acid in producing compounds with potential therapeutic applications.

| Amino Acid | Yield (%) | Reaction Steps |

|---|---|---|

| Fluorinated Glycine | 75 | 4 |

| Fluorinated Alanine | 80 | 5 |

Wirkmechanismus

The mechanism by which 2,2,2-trifluoroethanesulfonic acid exerts its effects is primarily through its strong acidity. It can protonate various substrates, facilitating reactions such as esterification and alkylation. The molecular targets and pathways involved often include nucleophilic sites on organic molecules, where the sulfonic acid group can interact and induce chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trifluoromethanesulfonic acid: Another strong acid with similar properties but a different molecular structure.

Methanesulfonic acid: A less fluorinated analog with different reactivity and applications.

Ethanesulfonic acid: Similar in structure but lacks the fluorine atoms, resulting in different chemical behavior.

Uniqueness

2,2,2-Trifluoroethanesulfonic acid is unique due to its high fluorine content, which imparts strong acidity and distinct reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in reactions requiring strong acid catalysts and in the synthesis of fluorinated compounds .

Biologische Aktivität

2,2,2-Trifluoroethanesulfonic acid (TES, CF3CH2SO3H) is a fluorinated sulfonic acid that has garnered attention for its unique chemical properties and potential biological applications. This compound is known for its stability and resistance to biological degradation, making it a candidate for various industrial and pharmaceutical applications. This article explores the biological activity of TES, focusing on its synthesis, stability, toxicity, and potential therapeutic uses.

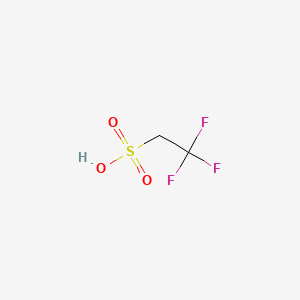

TES is characterized by its trifluoromethyl group, which enhances its chemical stability and solubility in organic solvents. Its molecular structure is represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that TES exhibits antimicrobial properties against a range of microorganisms. A study demonstrated that TES could inhibit the growth of certain bacteria and fungi, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations . The mechanism of action appears to involve disruption of microbial cell membranes due to the acidic nature of the compound.

Toxicological Profile

The toxicological assessment of TES reveals significant concerns regarding its safety profile. Acute exposure can lead to severe health effects, including corrosive injuries to mucous membranes and gastrointestinal tract . Ingestion of large quantities (over 150 grams) can be fatal. Chronic exposure may result in respiratory issues and skin irritation, emphasizing the need for careful handling in laboratory and industrial settings .

| Exposure Type | Effects |

|---|---|

| Acute Exposure | Corrosive injuries, pain, difficulty swallowing, potential fatality |

| Chronic Exposure | Respiratory irritation, skin inflammation |

Case Studies

- Antiplasmodial Activity : A study synthesized various trifluoroethoxy chalcones, including TES derivatives, evaluating their activity against Plasmodium falciparum. The results indicated that some derivatives exhibited significant antiplasmodial effects, highlighting the potential for developing new antimalarial agents .

- Dual Analyte Determination : Another study focused on the determination of TES alongside methanesulfonic acid in pharmaceutical contexts using ion chromatography. This research underlined the utility of TES in analytical chemistry for drug development and quality control processes .

Stability Studies

Stability studies have shown that TES remains stable under various conditions; however, it can undergo hydrolysis under extreme conditions. This stability is beneficial for applications requiring long shelf life or during complex synthesis processes where reactive intermediates are involved .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c3-2(4,5)1-9(6,7)8/h1H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMDYIYCKWMWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171320 | |

| Record name | 2,2,2-Trifluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1827-97-0 | |

| Record name | Ethanesulfonic acid, 2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001827970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key derivatives of 2,2,2-Trifluoroethanesulfonic acid that have been synthesized?

A1: Researchers have successfully synthesized various derivatives of this compound, including its potassium and pyridinium salts, acid chloride, piperidide, amide, and N-mercury salt. Additionally, compounds like N,N'-bis(2,2,2-trifluoroethanesulfonyl)diaminomethane and N,N′,N″-tris(2,2,2-trifluoroethanesulfonyl)triaminomethane have also been derived. [] You can find more details about the synthesis and properties of these derivatives in the research paper "FLUORINE-CONTAINING β-SULTONES. 47. DERIVATIVES OF this compound". []

Q2: What is significant about the reactivity of 2,2,2-Trifluoroethanesulfonyl chloride?

A2: 2,2,2-Trifluoroethanesulfonyl chloride exhibits interesting reactivity as a CH acid. Under base solvolysis conditions, it undergoes dehydrochlorination. This reaction is thought to produce a transient species, trifluoromethylsulfonene. [] For a deeper understanding of this reaction pathway, refer to the paper "FLUORINE-CONTAINING β-SULTONES. 47. DERIVATIVES OF this compound". []

Q3: How can 2,2-difluoroethylenesulfonyl fluoride be obtained from 2,2,2-trifluoroethanesulfonyl fluoride?

A3: 2,2-Difluoroethylenesulfonyl fluoride can be generated through the dehydrofluorination of 2,2,2-trifluoroethanesulfonyl fluoride. [] This transformation highlights the influence of fluorine substitution on the reactivity of these compounds. The specific conditions and mechanisms of this reaction are detailed in the article "FLUORINE-CONTAINING β-SULTONES. 47. DERIVATIVES OF this compound". []

Q4: Are there any established methods for quantifying Tresyl groups, derived from this compound, on activated supports?

A4: Yes, ion chromatography has been explored as a technique for estimating Tresyl groups present on activated supports. [] This method provides valuable insights for researchers working with Tresyl-activated supports in various applications. The paper "An ion chromatographic method for the estimation of tresyl groups on activated supports" [] offers a detailed protocol and discusses the effectiveness of this analytical approach.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.